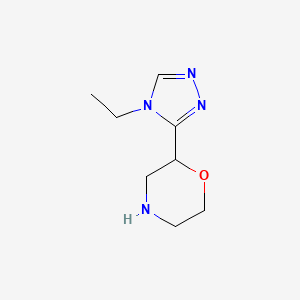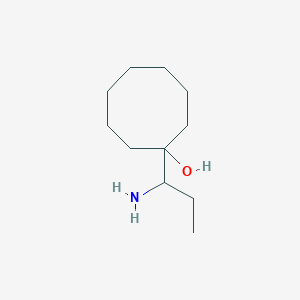
1-methyl-4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique substitution pattern, which includes methyl, isopropyl, and isobutyl groups attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The introduction of the methyl, isopropyl, and isobutyl groups can be achieved through various substitution reactions. For example, alkylation reactions using appropriate alkyl halides in the presence of a base can introduce these groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents may be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structure.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine: Lacks the isobutyl group.
4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine: Lacks the methyl group.
1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine: Lacks the isopropyl group.
Uniqueness
1-methyl-4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-methyl-4-(2-methylpropyl)-5-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-7(2)6-9-10(8(3)4)13-14(5)11(9)12/h7-8H,6,12H2,1-5H3 |
InChI Key |
VHGMQKHCPFJSAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N(N=C1C(C)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


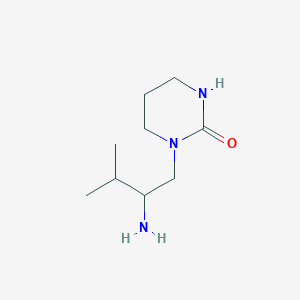
![N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine](/img/structure/B13317746.png)
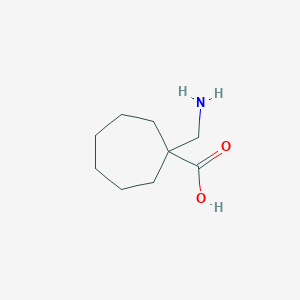
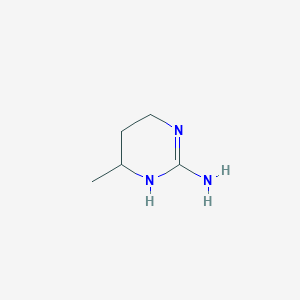
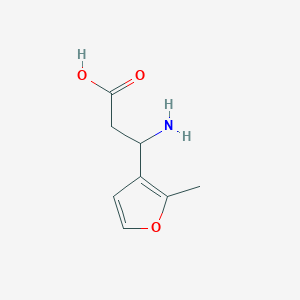
![3-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13317761.png)
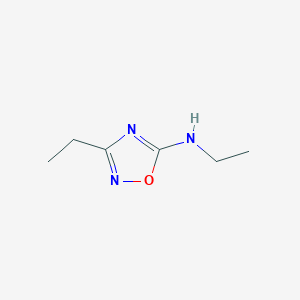
![2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol](/img/structure/B13317775.png)
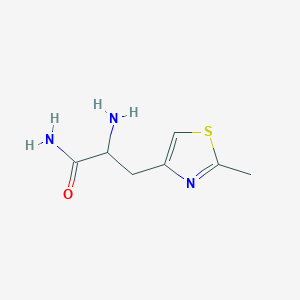
![10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13317796.png)
